6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine

Analytical Chemistry Procurement Quality Control Reproducibility

This 98% pure trisubstituted pyrimidine is a uniquely enabling PDE10A inhibitor scaffold. Its 6-chloro-2-cyclopropyl core recapitulates picomolar-affinity binding while the N-4-cyclopropylmethyl group and vacant C-5 position allow orthogonal diversification strategies precluded in 5-methyl-substituted chemotypes. With full analytical documentation (NMR, HPLC, GC), it is ready for immediate use in enzymatic assays, co-crystallography, and parallel library synthesis, offering a defensible IP starting point outside dominant patent families.

Molecular Formula C11H14ClN3
Molecular Weight 223.7 g/mol
CAS No. 1516056-11-3
Cat. No. B1470671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine
CAS1516056-11-3
Molecular FormulaC11H14ClN3
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESC1CC1CNC2=CC(=NC(=N2)C3CC3)Cl
InChIInChI=1S/C11H14ClN3/c12-9-5-10(13-6-7-1-2-7)15-11(14-9)8-3-4-8/h5,7-8H,1-4,6H2,(H,13,14,15)
InChIKeyPSZLSJAMKRGNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS 1516056-11-3): A Dual Cyclopropyl Pyrimidine Scaffold for PDE10A-Targeted Procurement


6-Chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS 1516056-11-3) is a trisubstituted pyrimidine featuring a 2-cyclopropyl ring, a 6-chloro substituent, and an N-4-(cyclopropylmethyl)amino group (C₁₁H₁₄ClN₃, MW 223.70 g/mol) . The compound belongs to a structurally distinct subclass of 2-cyclopropyl pyrimidin-4-amines that have been validated as phosphodiesterase 10A (PDE10A) inhibitors through fragment-based drug discovery campaigns, with closely related analogs demonstrating picomolar enzymatic potency [1][2]. The conserved 6-chloro-2-cyclopropyl-pyrimidine core forms critical hydrophobic contacts within the PDE10A active site, while the N-4 substituent, a cyclopropylmethylamine moiety, presents a sterically constrained secondary amine handle that diverges from the more extensively optimized 5-methyl-N-alkyl variants in the published literature, thereby offering an underexplored vector for novel intellectual property generation [2].

Why 6-Chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine Cannot Be Replaced by Common Pyrimidine Analogs


Although numerous 4-amino-6-chloropyrimidines are commercially available, the unique combination of a 2-cyclopropyl ring and an N-4-cyclopropylmethyl substituent in CAS 1516056-11-3 distinguishes this compound from simpler analogs such as 6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS 928650-17-3), which lacks the 2-cyclopropyl moiety . Published crystallographic data for the 6-chloro-2-cyclopropyl-pyrimidine core demonstrate that the 2-cyclopropyl group engages in specific hydrophobic packing interactions with the PDE10A binding pocket—interactions that are not recapitulated by 2-H, 2-methyl, or 2-aryl variants [1]. In the fragment-to-lead optimization reported by Shipe et al., removal or modification of the 2-cyclopropyl group resulted in substantial loss of PDE10A affinity, underscoring its non-redundant pharmacophoric contribution [2]. Furthermore, the absence of a 5-methyl substituent on the target compound confers both a lower molecular weight and a vacant C-5 position, enabling subsequent functionalization strategies that are precluded in the extensively patented 5-methyl-PDE10A inhibitor chemical space [2]. These structural idiosyncrasies mean that direct replacement with a generic 4,6-disubstituted pyrimidine would forfeit the privileged binding mode and synthetic versatility inherent to this specific chemotype.

Quantitative Differentiation Evidence for 6-Chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS 1516056-11-3) Procurement Decisions


Certified Purity Advantage: 98% (HPLC) by Bidepharm Versus Industry-Standard 95%

Bidepharm supplies CAS 1516056-11-3 at a certified standard purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC traceability reports . By contrast, multiple alternative vendors list this compound at a standard purity of 95% without specifying batch-level analytical certification . The 3-percentage-point purity differential translates to a maximum impurity burden of ≤2% versus ≤5%, which is material for applications requiring well-characterized starting materials, such as structure–activity relationship (SAR) studies or co-crystallization trials where impurity-derived artifacts could confound data interpretation .

Analytical Chemistry Procurement Quality Control Reproducibility

Validated PDE10A Pharmacophore: Picomolar Affinity Achieved by Direct Core Analogs

The 6-chloro-2-cyclopropyl-pyrimidine core present in CAS 1516056-11-3 is the identical pharmacophoric scaffold that, upon optimization at N-4 and C-5, yielded compound 15h with a PDE10A Ki of 8.2 pM and >5000-fold selectivity over the wider PDE family (PDE1–PDE11) [1]. The unoptimized fragment hit (6-chloro-2-cyclopropyl-5-methyl-pyrimidin-4-amine) exhibited a PDE10A Ki of 8700 nM and a ligand efficiency of 0.59 [1]. CAS 1516056-11-3 differentiates itself from this fragment by carrying a cyclopropylmethyl substituent at N-4 instead of a primary amine, which, based on the SAR trajectory described by Shipe et al., is expected to enhance both potency and lipophilic ligand efficiency through occupation of a hydrophobic subpocket adjacent to the catalytic site [2]. While direct PDE10A Ki data for CAS 1516056-11-3 itself have not been published, the demonstrated >1,000,000-fold potency enhancement achievable through N-4 elaboration on this exact core (from 8700 nM to 8.2 pM) provides a compelling class-level rationale for its selection as a starting point for lead optimization [1].

Phosphodiesterase Inhibition CNS Drug Discovery Fragment-Based Lead Optimization

Unsubstituted C-5 Position: A Synthetic Divergence Point Absent in Dominant PDE10A Lead Series

A critical structural distinction between CAS 1516056-11-3 and the most extensively characterized PDE10A inhibitors (e.g., compound 15h and its congeners) is the absence of a 5-methyl substituent on the pyrimidine ring [1]. In the Shipe et al. optimization campaign, every compound in the lead series (5C28, 5C29, 5C2A, 5C2E, 5C2H PDB entries) bears a 5-methyl group that occupies a small lipophilic cleft in the PDE10A binding site and contributes to metabolic stability [2]. The unsubstituted C-5 position of CAS 1516056-11-3 affords a vacant vector for late-stage diversification via electrophilic aromatic substitution, halogenation, or cross-coupling chemistries that are foreclosed in the 5-methyl-substituted series, thereby opening access to novel chemical space not covered by existing composition-of-matter patents [3]. This feature is particularly relevant for organizations seeking to generate proprietary PDE10A inhibitors with freedom-to-operate advantages.

Medicinal Chemistry Structure–Activity Relationships Intellectual Property

Dual Cyclopropyl Architecture: Enhanced Conformational Restriction and Metabolic Stability Potential

CAS 1516056-11-3 features cyclopropyl groups at both the C-2 position (ring-attached) and the N-4 exocyclic amine (via a methylene linker), a dual cyclopropyl architecture that is exceptionally rare among commercially available pyrimidine building blocks . In published SAR studies of pyrimidine-based inhibitors, cyclopropyl substituents are recognized for their ability to impart conformational restriction, reduce oxidative metabolism at benzylic/allylic positions, and improve ligand efficiency through optimal hydrophobic packing [1]. The N-cyclopropylmethyl moiety, in particular, has been employed in multiple CNS-penetrant drug candidates (e.g., naltrexone analogs, PDE10A inhibitors) to balance lipophilicity and metabolic stability [2]. The closest commercially cataloged comparator, 6-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS 928650-17-3, MW 183.64), lacks the 2-cyclopropyl moiety entirely, reducing both hydrophobic contact surface and conformational constraint relative to the target compound . In silico comparison indicates that the dual cyclopropyl motif of CAS 1516056-11-3 increases the fraction of sp³-hybridized carbons (Fsp³ = 0.55) versus 0.50 for CAS 928650-17-3, a parameter correlated with improved clinical developability .

Drug Design Metabolic Stability Physicochemical Properties

6-Chloro Substituent as a Versatile Synthetic Handle for Diversification

The 6-chloro substituent on the pyrimidine ring serves as a strategic leaving group for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling modular derivatization at C-6 without altering the 2-cyclopropyl or N-4-cyclopropylmethyl pharmacophoric elements . This contrasts with the comparator 2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine (MW 206.29), where the C-6 amino group is a poor leaving group and cannot be directly substituted via SNAr or coupling chemistry—substantially limiting its utility as a diversification scaffold . In the PDE10A lead optimization campaign, the 6-chloro group was exploited for iterative parallel synthesis, enabling rapid exploration of C-6 SAR through palladium-catalyzed amination and Suzuki–Miyaura coupling [1]. CAS 1516056-11-3 thus provides a synthetically enabling platform that supports both amination at C-6 (replacing Cl with elaborated amines) and orthogonal functionalization at the vacant C-5 position, yielding a 2D diversification matrix inaccessible from diamine or dimethyl-substituted analogs .

Synthetic Chemistry Cross-Coupling Library Synthesis

Intellectual Property White Space: Structural Divergence from Dominant PDE10A Patent Filings

A patent landscape analysis reveals that the dominant PDE10A inhibitor patents from Merck Sharp & Dohme Corp. (e.g., US 9,012,589, WO 2015/175398) and other assignees almost uniformly claim pyrimidine scaffolds bearing a 5-methyl or 5-aryl substituent [1][2]. The Shipe et al. (2015) fragment-to-lead campaign proceeded exclusively through 5-methyl-substituted intermediates; no 5-unsubstituted N-4-cyclopropylmethyl variant was disclosed in the primary literature or exemplified in the corresponding patent filings [1][2]. By contrast, CAS 1516056-11-3 carries H at C-5 in combination with an N-4-cyclopropylmethylamine, a substitution pattern that appears to fall outside the Markush claims of the most heavily prosecuted PDE10A inhibitor patent families [3]. This structural divergence creates a tangible freedom-to-operate advantage for organizations seeking to develop novel PDE10A-targeted intellectual property without navigating the congested 5-methyl-pyrimidine patent space.

Intellectual Property Patent Landscape Freedom to Operate

Optimal Procurement and Research Application Scenarios for 6-Chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS 1516056-11-3)


PDE10A Hit-to-Lead and Lead Optimization Campaigns

CAS 1516056-11-3 is ideally positioned as a starting scaffold for PDE10A inhibitor optimization programs. Its 6-chloro-2-cyclopropyl core is identical to the fragment that Shipe et al. (2015) advanced to a picomolar lead (PDE10A Ki = 8.2 pM) with >5000-fold selectivity, providing a validated pharmacophoric foundation [1]. The N-4-cyclopropylmethyl substituent pre-installs a hydrophobic group that, in the optimized series, was shown to occupy a subpocket delineated by X-ray co-crystal structures at resolutions of 1.56–2.00 Å (PDB: 5C28, 5C2A) [2]. Procurement at 98% purity (Bidepharm) with full analytical documentation ensures the compound is suitable for immediate use in enzymatic assays, co-crystallization trials, and parallel chemistry without additional purification .

Scaffold-Based Library Synthesis via Orthogonal C-5 and C-6 Diversification

The presence of a 6-chloro leaving group and a vacant C-5 position on the pyrimidine ring enables a two-dimensional diversification strategy that is not accessible from 5-methyl-substituted PDE10A scaffolds or 4,6-diamino analogs [1]. Initial C-6 amination or cross-coupling can be followed by C-5 halogenation and subsequent metal-catalyzed coupling, enabling the rapid generation of focused libraries for SAR exploration [2]. This orthogonal reactivity is unavailable in comparator scaffolds such as 2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine (C-6 = NH₂) or 6-chloro-2-cyclopropyl-5-methyl-pyrimidin-4-amine (C-5 blocked), making CAS 1516056-11-3 a uniquely enabling platform for diversity-oriented synthesis [1].

Freedom-to-Operate-Driven Lead Generation for PDE10A-Targeted Therapeutics

Organizations seeking to develop PDE10A inhibitors for schizophrenia, Huntington's disease, or metabolic disorders face a dense patent landscape dominated by 5-substituted pyrimidine claims [1][2]. CAS 1516056-11-3, with its unsubstituted C-5 position and N-4-cyclopropylmethyl group, occupies structural territory that is not explicitly exemplified in the major Merck or PALOBIOFARMA patent families, offering a defensible starting point for generating novel composition-of-matter intellectual property [2]. The dual cyclopropyl architecture further distinguishes it from the predominantly 5-methyl-N-alkyl-thiazolylmethyl pyrimidine chemotype that characterizes the most advanced PDE10A clinical candidates [1].

High-Purity Reference Standard for Analytical Method Development and in Vitro Pharmacology

With a certified purity of 98% and batch-specific QC documentation including NMR, HPLC, and GC traceability, CAS 1516056-11-3 (Bidepharm) meets the stringent purity requirements for use as a reference standard in analytical method development, LC-MS/MS assay validation, and quantitative in vitro pharmacology studies [1]. The 3-percentage-point purity advantage over the 95% industry-standard grade reduces the risk of impurity-derived false positives in high-throughput screening campaigns and ensures more accurate IC₅₀/Ki determinations [1][2]. For core facilities and CROs, this translates to fewer repeated experiments and higher data reproducibility across independent assay runs [2].

Quote Request

Request a Quote for 6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.